2-(Trifluoromethyl)cyclopentanone

Descripción general

Descripción

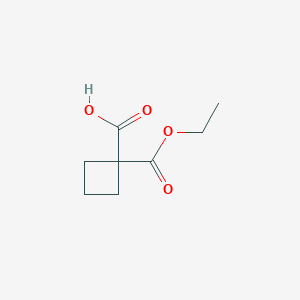

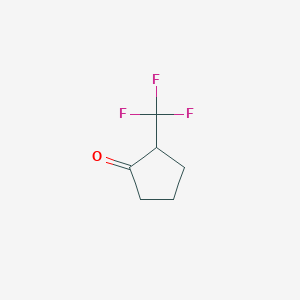

2-(Trifluoromethyl)cyclopentanone is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclopentanone, where one of the hydrogen atoms is replaced by a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclopentanone consists of a five-membered cyclopentanone ring with a trifluoromethyl group attached to the second carbon atom . The molecular weight of this compound is 152.11 .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)cyclopentanone has a molecular weight of 152.114 and a density of 1.3±0.1 g/cm3 . Its boiling point is 129.6±35.0 °C .Aplicaciones Científicas De Investigación

Application 1: In the Field of Polymer Science

- Summary of the Application : 2-(Trifluoromethyl)cyclopentanone is used in the preparation of intrinsically negative photosensitive polyimides (PSPIs) with enhanced high-temperature dimensional stability and optical transparency for advanced optical applications .

- Methods of Application : A specific aromatic diamine with both trifluoromethyl and benzanilide units in the molecular structures was copolymerized with 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA) and the standard 3,3’,5,5’-tetramethyl-4,4’-diaminodiphenylmethane (TMMDA) diamine via a two-step chemical imidization procedure .

- Results or Outcomes : The new-developed fluoro-containing PSPI systems exhibited the same-level solubility in polar aprotic solvents, including N-methyl-2-pyrrolidone (NMP) and N,N- dimethylacetamide (DMAc) .

Application 2: In the Field of Organic Chemistry

- Summary of the Application : 2-(Trifluoromethyl)cyclopentanone is involved in the acid- and base-catalyzed self- and cross-aldol condensation of acetone and cyclopentanone .

- Methods of Application : The study was conducted using a combined kinetics and DFT study .

- Results or Outcomes : The results of this study were not provided in the source .

Application 3: In the Field of Organic Chemistry

- Summary of the Application : 2-(Trifluoromethyl)cyclopentanone has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Methods of Application : The study was conducted using a combined kinetics and DFT study .

- Results or Outcomes : The results of this study were not provided in the source .

Application 4: In the Field of Biomass Transformation

- Summary of the Application : 2-(Trifluoromethyl)cyclopentanone is used in the transformation mechanism and the pathway of biomass-based furan compounds for the synthesis of cyclopentanone derivatives .

- Methods of Application : The study was conducted using a combined kinetics and DFT study .

- Results or Outcomes : The results of this study were not provided in the source .

Application 5: In the Field of Electrochemical Devices

- Summary of the Application : Fluorinated compounds based on sulfolane, cyclopentanone, and gamma-butyrolactone, including 2-(Trifluoromethyl)cyclopentanone, are studied computationally, focusing on their applicability in electrochemical devices and acid–base-related studies .

- Methods of Application : The study was conducted using DFT and COSMO-RS methods with empirical corrections .

- Results or Outcomes : The results of this study were not provided in the source .

Application 6: In the Field of Photoredox Catalysis

- Summary of the Application : The incorporation of a trifluoromethyl group into an existing scaffold can provide an effective strategy for designing new drugs and agrochemicals. Among the numerous approaches to trifluoromethylation, radical trifluoromethylation mediated by visible light-driven photoredox catalysis has gathered significant interest .

- Methods of Application : The study was conducted using a series of cyclometalated Pt (II) complexes with systematically varied ligand structures .

- Results or Outcomes : The results of this study were not provided in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVDWRMXWKNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462197 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cyclopentanone | |

CAS RN |

95524-19-9 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)